molecular formula C20H16I2N2OS2 B14309617 2,2'-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide CAS No. 111457-99-9

2,2'-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide

Cat. No.: B14309617
CAS No.: 111457-99-9
M. Wt: 618.3 g/mol
InChI Key: JCGZPAQEVAEURS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide is a complex organic compound that features a furan ring linked to two benzothiazolium moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide typically involves a multi-step processThe reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives, while reduction can produce modified benzothiazolium compounds .

Scientific Research Applications

2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide has several scientific research applications:

Mechanism of Action

The mechanism by which 2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan and benzothiazolium groups can engage in specific binding interactions, influencing biological pathways and leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide is unique due to its specific combination of furan and benzothiazolium groups, which confer distinct chemical and biological properties not found in similar compounds .

This detailed article provides a comprehensive overview of 2,2’-(Furan-2,5-diyl)bis(3-methyl-1,3-benzothiazol-3-ium) diiodide, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

111457-99-9

Molecular Formula

C20H16I2N2OS2

Molecular Weight

618.3 g/mol

IUPAC Name

3-methyl-2-[5-(3-methyl-1,3-benzothiazol-3-ium-2-yl)furan-2-yl]-1,3-benzothiazol-3-ium;diiodide

InChI

InChI=1S/C20H16N2OS2.2HI/c1-21-13-7-3-5-9-17(13)24-19(21)15-11-12-16(23-15)20-22(2)14-8-4-6-10-18(14)25-20;;/h3-12H,1-2H3;2*1H/q+2;;/p-2

InChI Key

JCGZPAQEVAEURS-UHFFFAOYSA-L

Canonical SMILES

C[N+]1=C(SC2=CC=CC=C21)C3=CC=C(O3)C4=[N+](C5=CC=CC=C5S4)C.[I-].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.